molecular formula C15H12N6O B11501234 4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11501234
M. Wt: 292.30 g/mol
InChI Key: KJWUNIIUHITOKP-UHFFFAOYSA-N
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Description

4-{1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple nitrogen-containing rings, including pyridine, benzodiazole, and oxadiazole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Moiety: The benzodiazole intermediate is then reacted with 2-bromomethylpyridine in the presence of a base such as potassium carbonate to form the desired pyridine-substituted benzodiazole.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable nitrile oxide precursor to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzodiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-{1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-2-YL)AMIDES: These compounds share the pyridine moiety and exhibit similar biological activities.

    IMIDAZO[1,2-A]PYRIDINES: These compounds have a similar heterocyclic structure and are known for their medicinal properties.

    PYRROLO[1,2-A]PYRAZINES: These compounds also contain nitrogen heterocycles and are used in drug discovery.

Uniqueness

4-{1-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of three different nitrogen-containing rings, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C15H12N6O

Molecular Weight

292.30 g/mol

IUPAC Name

4-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C15H12N6O/c16-14-13(19-22-20-14)15-18-11-6-1-2-7-12(11)21(15)9-10-5-3-4-8-17-10/h1-8H,9H2,(H2,16,20)

InChI Key

KJWUNIIUHITOKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=CC=N3)C4=NON=C4N

Origin of Product

United States

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